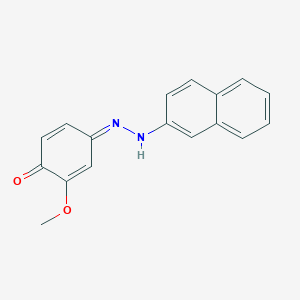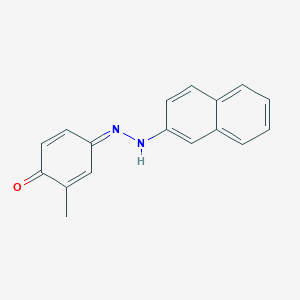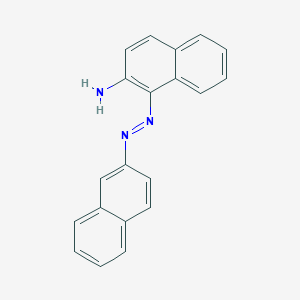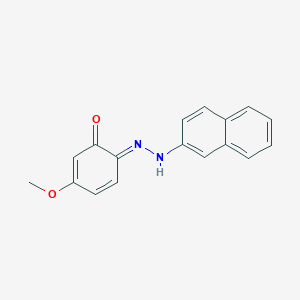![molecular formula C25H16N6O2 B283048 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B283048.png)
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has attracted significant attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in cancer cell proliferation and virus replication. It may also disrupt bacterial cell membrane integrity, leading to bacterial death.
Biochemical and Physiological Effects:
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. Studies have reported that it can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been found to inhibit virus replication by targeting key viral enzymes. Additionally, it has shown antibacterial activity by disrupting bacterial cell membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit cancer cell proliferation, virus replication, and bacterial growth. However, its limitations include its complex synthesis method, limited availability, and potential toxicity.
Zukünftige Richtungen
For 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and development of more potent derivatives. It may also be explored for its potential applications in the treatment of other diseases, such as neurological disorders and autoimmune diseases. Additionally, its potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
In conclusion, 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide is a promising chemical compound that has potential applications in the field of medicinal chemistry. Its ability to inhibit cancer cell proliferation, virus replication, and bacterial growth makes it a valuable compound for further research and development. However, its complex synthesis method, limited availability, and potential toxicity need to be addressed before it can be used clinically.
Synthesemethoden
The synthesis of 6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then reacted with 4-nitrobenzaldehyde to obtain the intermediate compound. The final product is obtained by reacting the intermediate compound with ammonium acetate and benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of several viruses, including HIV and hepatitis C virus. Additionally, it has shown promising results as an antibacterial agent against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Molekularformel |
C25H16N6O2 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
6-cyano-5-oxo-N,1,7-triphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C25H16N6O2/c26-16-20-21(17-10-4-1-5-11-17)28-25-30(24(20)33)22(23(32)27-18-12-6-2-7-13-18)29-31(25)19-14-8-3-9-15-19/h1-15H,(H,27,32) |
InChI-Schlüssel |
SHJVNRUZJLVVGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C(=NN(C3=N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)
![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)


![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)
![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![4-[(4-nitronaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282988.png)

